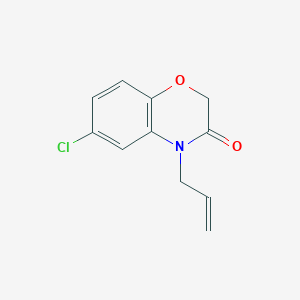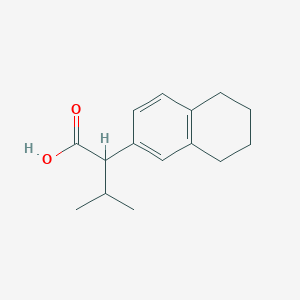![molecular formula C17H19N3O3S B253952 N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide, also known as ETP-46464, is a novel small molecule that has gained attention in the scientific community for its potential as a therapeutic agent. ETP-46464 has shown promising results in preclinical studies as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. In
作用機序
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting DHODH, which is a mitochondrial enzyme involved in the de novo pyrimidine synthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a key step in the synthesis of pyrimidine nucleotides. This compound binds to the ubiquinone-binding site of DHODH, preventing the transfer of electrons to the electron transport chain and ultimately inhibiting pyrimidine synthesis.
Biochemical and Physiological Effects
This compound has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. It has also been shown to suppress T-cell proliferation and cytokine production in preclinical models of autoimmune diseases. In addition, this compound has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide is its specificity for DHODH, which makes it a promising therapeutic agent for diseases that are characterized by increased pyrimidine synthesis. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on normal cell proliferation and immune function are not yet fully understood.
将来の方向性
Future research on N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, further studies could investigate the long-term effects of this compound on normal cell proliferation and immune function. This compound could also be explored as a potential therapeutic agent for other diseases that are characterized by increased pyrimidine synthesis, such as viral infections and certain genetic disorders.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The first step involves the preparation of 4-ethoxyphenyl isocyanate, which is then reacted with 2-mercapto-4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine to obtain the intermediate 2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide. The final step involves the coupling of this intermediate with 4-ethoxyphenylboronic acid to yield this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied in preclinical models for its potential as a therapeutic agent. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. This compound has been shown to inhibit DHODH activity, leading to a decrease in pyrimidine synthesis and ultimately, cell death. This compound has also shown promising results in preclinical models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where it has been shown to suppress T-cell proliferation and cytokine production.
特性
分子式 |
C17H19N3O3S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-12-8-6-11(7-9-12)18-15(21)10-24-17-19-14-5-3-4-13(14)16(22)20-17/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) |
InChIキー |
MHCFKOHIHPGGBY-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)


![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)
![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)